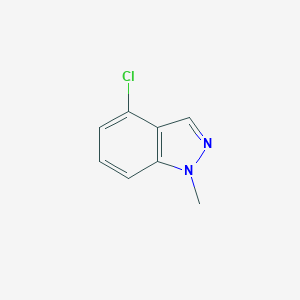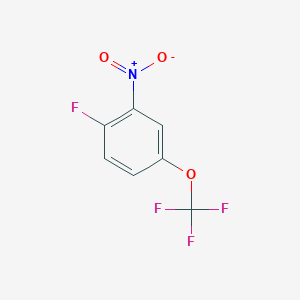
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene
Overview
Description
“1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3F4NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H . This indicates the compound’s molecular structure and how the atoms are connected. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .Scientific Research Applications
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its electron-withdrawing trifluoromethoxy group enhances the reactivity of the benzene ring towards nucleophilic substitution reactions.
Methods of Application
Typically, it undergoes lithiation followed by various substitution reactions, where the nitro group can be replaced or reduced to an amine, facilitating further derivatization .
Results Summary
The use of this compound in organic synthesis has led to the creation of various novel organic compounds with potential applications in medicinal chemistry and material science.
Application in Pharmaceutical Research
Scientific Field
Pharmaceutical Chemistry
Application Summary
In pharmaceutical research, this compound serves as a building block for the synthesis of drug candidates, particularly those that benefit from increased metabolic stability and membrane permeability due to the presence of the trifluoromethoxy group.
Methods of Application
It is incorporated into larger drug-like structures through various organic reactions, including Suzuki coupling and other palladium-catalyzed processes .
Results Summary
The introduction of this moiety into pharmaceutical compounds has shown to improve pharmacokinetic properties, although specific data on drug candidates using this compound is proprietary.
Application in Agrochemicals
Scientific Field
Agrochemistry
Application Summary
“1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene” is used in the development of agrochemicals, exploiting its potential to enhance the activity and selectivity of pesticides and herbicides.
Methods of Application
The compound is used as a precursor for the synthesis of agrochemicals, where its reactivity allows for the introduction of various functional groups that are key to the biological activity of the final product .
Results Summary
The use of this compound in agrochemicals has contributed to the development of new products with improved efficacy and reduced environmental impact.
Application in Dyestuff Fields
Scientific Field
Dye Chemistry
Application Summary
This compound finds application in the synthesis of dyes, where its nitro group can undergo reduction to form aromatic amines, which are key intermediates in the production of azo dyes.
Methods of Application
The compound undergoes a series of reactions including reduction, diazotization, and coupling to form various dyes with desired color properties .
Results Summary
The resultant dyes exhibit high color strength and good fastness properties, making them suitable for industrial applications.
Application in Material Science
Scientific Field
Material Science
Application Summary
The compound is investigated for its potential use in the creation of materials with unique electronic properties, such as conductive polymers.
Methods of Application
It is used as a monomer or a dopant in the polymerization process to alter the electronic characteristics of the polymer chains .
Results Summary
Materials developed using this compound have shown promising electrical conductivity and stability, opening up possibilities for their use in electronic devices.
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
“1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene” is used as a standard or reference compound in various analytical techniques, including NMR and mass spectrometry, due to its distinct spectral properties.
Methods of Application
The compound is used to calibrate instruments and validate analytical methods, ensuring accuracy and precision in the measurement of other substances .
Results Summary
The use of this compound as a standard has improved the reliability of analytical results in research and quality control settings.
This analysis provides a snapshot of the diverse applications of “1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene” across different scientific fields, highlighting its versatility as an intermediate and its contribution to advancements in various areas of research.
Application in Polymer Chemistry
Scientific Field
Polymer Chemistry
Application Summary
This compound is used in the modification of polymers to introduce fluorinated groups, which can significantly alter the physical properties of the polymers, such as thermal stability and chemical resistance.
Methods of Application
The compound is grafted onto polymer chains using free radical reactions or by copolymerization, which involves the compound reacting with a monomer to form a polymer .
Results Summary
Polymers modified with this compound have shown enhanced performance in harsh chemical environments and are being explored for use in advanced coatings and specialty plastics.
Application in Fluorine Chemistry
Scientific Field
Fluorine Chemistry
Application Summary
In fluorine chemistry, this compound is a valuable reagent for introducing the trifluoromethoxy group into other molecules, a transformation that is challenging due to the reactivity of fluorine atoms.
Methods of Application
The trifluoromethoxy group is transferred to target molecules through nucleophilic aromatic substitution reactions, often facilitated by metal catalysts .
Results Summary
The successful introduction of the trifluoromethoxy group has led to the synthesis of molecules with unique properties, such as increased lipophilicity and metabolic stability.
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
This compound is studied for its environmental fate and transport, given its potential use in various industrial applications and the need to understand its impact on ecosystems.
Methods of Application
Environmental chemists analyze the degradation pathways and by-products of this compound using advanced chromatographic and spectroscopic techniques .
Results Summary
Findings indicate that while the compound is relatively stable, it can undergo slow degradation under certain conditions, leading to the formation of less harmful substances.
Application in Catalysis
Scientific Field
Catalysis
Application Summary
“1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene” is used as a ligand precursor in the synthesis of catalysts that are employed in organic transformations.
Methods of Application
The compound is reacted with metals to form complexes that act as catalysts in various organic reactions, such as oxidation and reduction processes .
Results Summary
Catalysts derived from this compound have demonstrated high activity and selectivity, leading to more efficient and sustainable chemical processes.
Application in Electronic Materials
Scientific Field
Electronic Materials
Application Summary
The compound is explored for its potential use in the development of electronic materials, such as organic semiconductors and dielectrics.
Methods of Application
It is incorporated into electronic materials through vapor deposition or solution processing techniques, where it contributes to the tuning of electronic properties .
Results Summary
Materials incorporating this compound have shown promising characteristics for use in organic electronics, including improved charge transport and stability.
Application in Pesticide Synthesis
Scientific Field
Pesticide Chemistry
Application Summary
This compound is a key intermediate in the synthesis of novel pesticides that benefit from the incorporation of fluorinated groups for enhanced activity and selectivity.
Methods of Application
It is used to synthesize pesticide active ingredients through a series of chemical reactions that introduce various functional groups necessary for biological activity .
Results Summary
Pesticides developed using this compound have shown improved efficacy against target pests, with a reduced impact on non-target species and the environment.
These additional applications further illustrate the versatility of “1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene” in scientific research and industrial applications, showcasing its role in advancing technology and contributing to various fields of chemistry.
Application in Amino Acid Analysis
Scientific Field
Biochemistry
Application Summary
This compound is used for the derivatization of amino acids, enhancing their detection and quantification in complex biological samples.
Methods of Application
Amino acids are derivatized using “1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene” in a microwave reactor, which increases the efficiency of the process .
Results Summary
The derivatization has been successfully applied to the analysis of free amino acids in kombucha beverages, demonstrating the compound’s utility in food chemistry and nutritional studies .
Application in Protein Sequencing
Scientific Field
Proteomics
Application Summary
The compound is involved in protein sequencing where it reacts with amino groups of amino acids to yield dinitrophenyl-amino acids, aiding in the identification of amino acid sequences.
Methods of Application
It is used in chromatographic methods to separate and identify the dinitrophenyl-amino acids, which are indicative of the protein’s sequence .
Results Summary
This application is crucial for understanding protein structure and function, with implications for drug design and molecular biology.
Application in Surface Engineering
Scientific Field
Surface Science
Application Summary
The chemistry of this compound is exploited for surface engineering, particularly in the immobilization of biomolecules on various substrates.
Methods of Application
It is used to modify surfaces to allow the attachment of antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers for diagnostic and therapeutic purposes .
Results Summary
The treated surfaces exhibit enhanced functionality, enabling their use in rapid diagnostics and biomedical devices.
Application in Synthesis of Heterocyclic Compounds
Scientific Field
Heterocyclic Chemistry
Application Summary
“1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene” serves as a precursor in the synthesis of a new series of enantiomerically pure heterocyclic compounds.
Methods of Application
The compound undergoes a multi-step synthesis process, starting from “1-Fluoro-2-nitrobenzene” and involving various organic reactions to form the desired heterocycles .
Results Summary
The synthesized heterocyclic compounds have potential applications in pharmaceuticals and agrochemicals due to their unique structural features .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H301-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
1-fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNBCCMBGKMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560293 | |
| Record name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
CAS RN |
124170-06-5 | |
| Record name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



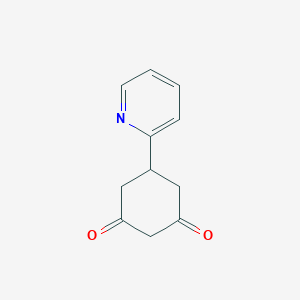
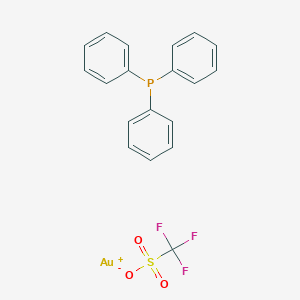
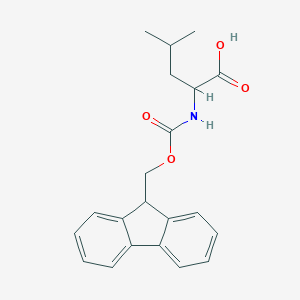
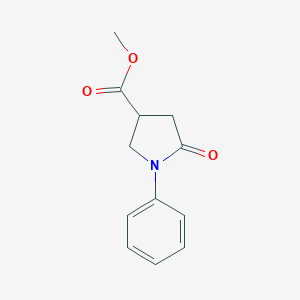
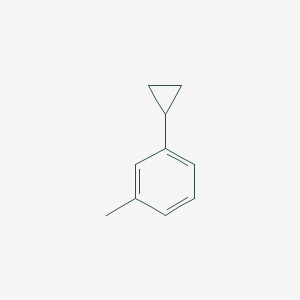
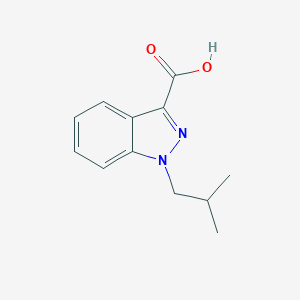
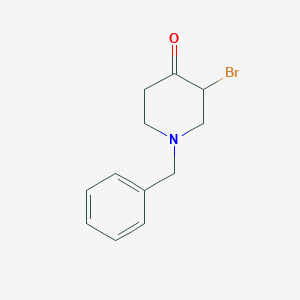

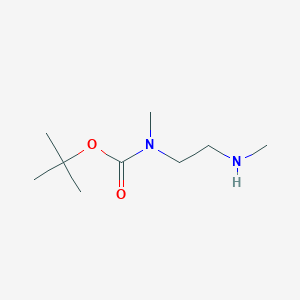
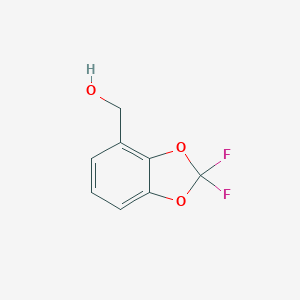
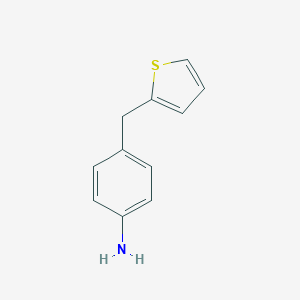
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
